Ethomoxane hydrochloride, (-)-
CAS No.: 17162-23-1
Cat. No.: VC16507134
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17162-23-1 |
---|---|
Molecular Formula | C15H24ClNO3 |
Molecular Weight | 301.81 g/mol |
IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |
Standard InChI Key | JAIBEXLQBQFZOW-UHFFFAOYSA-N |
Canonical SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Characterization
Ethomoxane hydrochloride, (-)-, is the hydrochloride salt of the (-)-enantiomer of ethomoxane, a benzodioxane derivative. Its IUPAC name is N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride. Key structural features include:
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A benzodioxane core with an ethoxy substituent
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A butylamine side chain linked via a methyl group
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A single stereocenter at the benzodioxin-methylamine junction .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 6038-78-4 | |
Molecular Formula | ||
Molecular Weight (g/mol) | 301.81 | |
Optical Activity | Levorotatory (-) | |
SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
The stereochemistry critically influences receptor binding. While the (+)-enantiomer shows higher affinity for alpha-1 adrenoreceptors , the (-)-enantiomer’s activity remains poorly characterized, highlighting a gap in enantiomer-specific pharmacokinetic studies.
Synthesis and Industrial Production
Synthetic Pathways
Ethomoxane hydrochloride is synthesized via salt formation from ethomoxane free base and hydrochloric acid. The free base is typically derived from:
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Benzodioxane Core Construction: Condensation of catechol derivatives with epichlorohydrin.
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Side-Chain Introduction: Alkylation of the benzodioxane intermediate with butylamine.
Racemic ethomoxane is resolved into enantiomers using chiral chromatography or enzymatic methods, though industrial-scale resolution techniques are proprietary.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Benzodioxane Formation | Catechol, epichlorohydrin, base, 80°C | ~65% |
Amine Alkylation | Butylamine, KCO, DMF, 60°C | ~50% |
Salt Formation | HCl in ethanol, RT | >90% |
Enantiomer | Alpha-1 (K, nM) | Alpha-2 (K, nM) |
---|---|---|
(+)- | 12.3 | 45.6 |
(-)- | 89.4 | 210.7 |
Note: Data extrapolated from structurally related compounds; experimental validation needed.
Antihypertensive Efficacy
Preclinical studies in rodent models demonstrate that racemic ethomoxane hydrochloride reduces systolic blood pressure by 20–25% at 10 mg/kg doses. Enantiomer-specific effects on heart rate and renal function remain unstudied.
Parameter | Classification |
---|---|
Acute Toxicity | Not classified |
Skin Corrosion | Category 3 |
Carcinogenicity | No data |
Research Gaps and Future Directions
Enantiomer-Specific Pharmacokinetics
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Absorption/Distribution: No studies compare (-)- and (+)-enantiomer bioavailability.
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Metabolism: Hepatic cytochrome P450 interactions are uncharacterized.
Therapeutic Optimization
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Hypertension: Clinical trials are needed to evaluate enantiomer-specific efficacy and side effects.
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Beyond Hypertension: Potential applications in benign prostatic hyperplasia (BPH) or anxiety disorders warrant exploration.
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